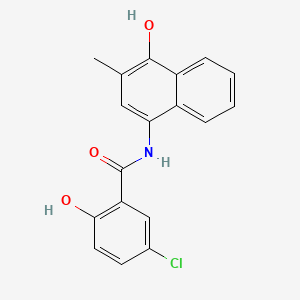![molecular formula C10H23IO2Si B12577219 (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane CAS No. 515136-37-5](/img/structure/B12577219.png)
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is a silane compound with an iodine atom attached to a propyl group, which is further connected to a silicon atom bonded with a methyl group and two isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of 3-iodopropyltrimethoxysilane with isopropanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (3-aminopropyl)(methyl)bis[(propan-2-yl)oxy]silane.
Oxidation: Formation of (3-iodopropyl)(methyl)silanol.
Reduction: Formation of (3-iodopropyl)(methyl)silane.
Applications De Recherche Scientifique
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism by which (3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The iodine atom can participate in halogen bonding, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltris(trimethylsiloxy)silane: Similar in structure but lacks the iodine atom.
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane: Contains a chlorine atom instead of iodine.
(3-Bromopropyl)(methyl)bis[(propan-2-yl)oxy]silane: Contains a bromine atom instead of iodine.
Uniqueness
(3-Iodopropyl)(methyl)bis[(propan-2-yl)oxy]silane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chlorinated or brominated counterparts. The iodine atom enhances the compound’s ability to participate in specific chemical reactions, making it valuable in various applications.
Propriétés
Numéro CAS |
515136-37-5 |
|---|---|
Formule moléculaire |
C10H23IO2Si |
Poids moléculaire |
330.28 g/mol |
Nom IUPAC |
3-iodopropyl-methyl-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C10H23IO2Si/c1-9(2)12-14(5,8-6-7-11)13-10(3)4/h9-10H,6-8H2,1-5H3 |
Clé InChI |
OFCUUJGBQKLHFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(CCCI)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
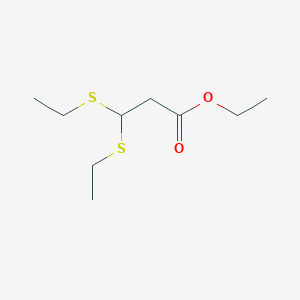
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)

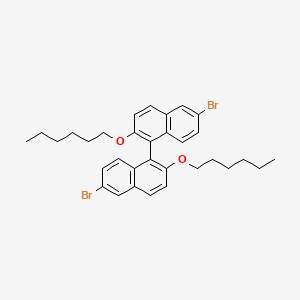
![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
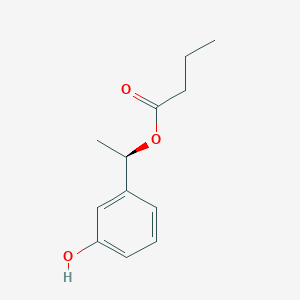
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)
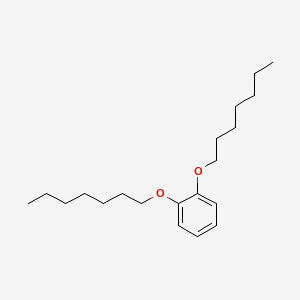

![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)
